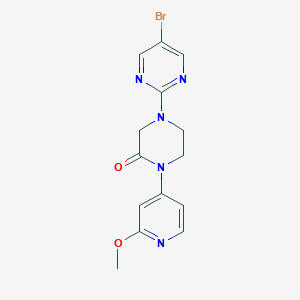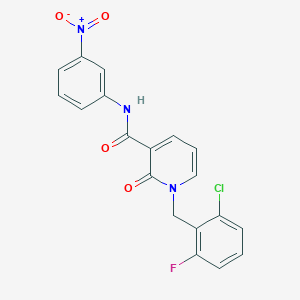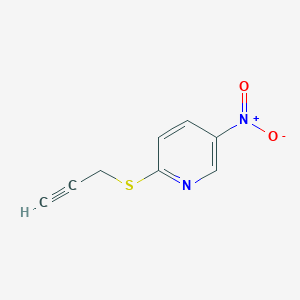
6-bromo-7-methoxyquinazolin-4(3H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
6-bromo-7-methoxyquinazolin-4(3H)-one is a key intermediate in the synthesis of various pharmacologically relevant compounds. It has been utilized in the synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, an intermediate for Vandetanib, a drug that antagonizes VEGFR and EGFR receptors (Li Rong-dong, 2011). A telescoping process has been applied to synthesize 5-bromo-2-methylamino-8-methoxyquinazoline, another derivative, improving overall yield and reducing isolation processes (K. Nishimura & T. Saitoh, 2016).
Crystal Structure and Biological Activity
Research involving 6-bromo-7-methoxyquinazolin-4(3H)-one derivatives has extended to studying their crystal structures and potential biological activities. For instance, the compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline demonstrated inhibitory effects on lung cancer cell proliferation (Zhi-qiang Cai et al., 2019).
Anticonvulsant and Hypotensive Agents
6-bromo-7-methoxyquinazolin-4(3H)-one derivatives have been explored for potential anticonvulsant and hypotensive activities. Specific derivatives showed significant activity in seizure models, indicating potential as anticonvulsant agents (V. Ugale et al., 2012). Another study synthesized derivatives that exhibited a range of hypotensive activities, with one compound demonstrating a blood pressure lowering effect of 90 mmHg (Ashok Kumar et al., 2003).
Microwave-Assisted Synthesis and Pharmaceutical Applications
Advancements in synthesis methods, such as microwave-assisted cleavage, have been applied to 6-bromo-7-methoxyquinazolin-4(3H)-one derivatives. This technique facilitates rapid demethylation, which is crucial in the synthesis of precursor compounds for pharmaceutical applications (A. Fredriksson & S. Stone-Elander, 2002).
Antimicrobial and Antifungal Activities
Some derivatives of 6-bromo-7-methoxyquinazolin-4(3H)-one have shown promising antimicrobial and antifungal properties. For example, the compound 6-bromo-3-propylquinazolin-4-one exhibited good antifungal activity (Gui-ping Ouyang et al., 2006).
Eigenschaften
IUPAC Name |
6-bromo-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJIADZBJSYSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-methoxyquinazolin-4(3H)-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)
![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)
![5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2502881.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)
![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B2502892.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)


![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)
![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)
methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)